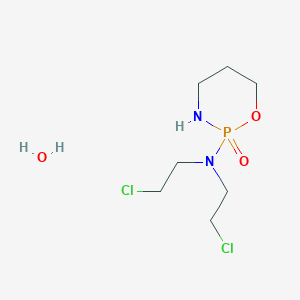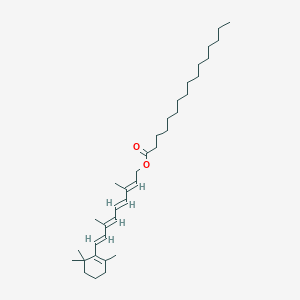
Cyclizine dihydrochloride
Descripción general
Descripción
Cyclizine is an antihistamine and antiemetic drug used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo . It is also used for nausea after general anesthesia or that which developed from opioid use .
Synthesis Analysis
Cyclizine is a piperazine derivative . The synthesis of cyclizine involves the condensation reaction of benzhydryl chloride with N-methyl piperazine, followed by treatment with hydrochloric acid to form Cyclizine dihydrochloride .
Molecular Structure Analysis
The molecular formula of Cyclizine is C18H22N2 . The structural formula is available in the DrugBank database .
Chemical Reactions Analysis
Cyclizine is metabolized to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine . Chromatographic methods have been developed for the determination of Cyclizine and its toxic impurities in its parenteral formulation .
Physical And Chemical Properties Analysis
Cyclizine is a small molecule with an average weight of 266.3807 and a mono-isotopic mass of 266.178298714 .
Aplicaciones Científicas De Investigación
Antiemetic Drug
Cyclizine is commonly used as an antiemetic drug, which helps in the management of nausea and vomiting . It is administered as cyclizine hydrochloride tablets or cyclizine lactate solution for injection .
Antihistamine Drug
Cyclizine is a piperazine histamine H1-receptor antagonist . It acts as an antihistamine drug with sedative and anticholinergic properties .
Misuse and Abuse
Cyclizine abuse is commonly reported, either through oral or intravenous routes, for its euphoric or hallucinatory effects . The concomitant misuse of Cyclizine among addicted teenagers leads to life-threatening neuromuscular disorders .
Quantification of Cyclizine Abuse
Two green and validated chromatographic methods were developed for the determination of Cyclizine, in its parenteral formulation in the presence of 1-methyl piperazine and diphenylmethanol (benzhydrol) as the pharmacopeial stated impurities of Cyclizine . These methods could be used in quantification of Cyclizine abuse and its toxic impurities in parenteral formulation for routine quality control .
Anti-inflammatory Performance
Cyclizine has shown anti-inflammatory performance in adult male Wistar rats . It has been found to reduce formalin-induced rat paw edema and vascular permeability (acute inflammation) .
Synthesis of New Derivatives
New tolyl and cumene derivatives of Cyclizine were synthesized to investigate their acute and chronic anti-inflammatory activities in formalin and histamine-induced rat paw edema .
Pharmacokinetics
Pharmacokinetic information for Cyclizine was obtained following administration of an intravenous bolus dose of Cyclizine lactate as a solution, oral administration of Cyclizine hydrochloride as a single .
Mecanismo De Acción
Target of Action
Cyclizine 2HCl, a piperazine-derivative antihistamine, primarily targets the histamine H1 receptors . It also possesses anticholinergic properties . These receptors play a crucial role in the control of postoperative and drug-induced vomiting and in motion sickness .
Mode of Action
Cyclizine 2HCl exerts its antiemetic and antivertigo effects by interacting with its targets. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses antihistaminic, central nervous system depressant, and local anesthetic effects .
Biochemical Pathways
Cyclizine 2HCl affects the biochemical pathways related to nausea, vomiting, and dizziness associated with motion sickness . It has been used in the management of vertigo in diseases affecting the vestibular apparatus . Cyclizine 2HCl can induce cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways .
Pharmacokinetics
The pharmacokinetics of Cyclizine 2HCl have been poorly studied. It is known to be metabolized via N-demethylation to inactive norcyclizine . The elimination half-life is approximately 20 hours
Result of Action
The molecular and cellular effects of Cyclizine 2HCl’s action include the depression of labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . Additionally, it has been used in the management of vertigo in diseases affecting the vestibular apparatus . Cyclizine 2HCl can also induce cytotoxicity and apoptosis in macrophages .
Action Environment
The action, efficacy, and stability of Cyclizine 2HCl can be influenced by various environmental factors. For instance, liver disease can exacerbate its sedative effects . Its antimuscarinic action warrants caution in patients with prostatic hypertrophy, urinary retention, or angle-closure glaucoma . More research is needed to fully understand how different environmental factors influence the action of Cyclizine 2HCl.
Safety and Hazards
Cyclizine should be used with caution in patients with prostatic hypertrophy, urinary retention, or angle-closure glaucoma . Overdose symptoms may include extreme drowsiness, confusion, agitation, hallucinations, rapid heartbeats, fever, slowed breathing, seizure, and uncontrollable movements of your lips, tongue, or face .
Propiedades
IUPAC Name |
1-benzhydryl-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJCUGYMOMAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047773 | |
| Record name | Cyclizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclizine dihydrochloride | |
CAS RN |
5897-18-7, 303-25-3 | |
| Record name | Cyclizine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLIZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)









